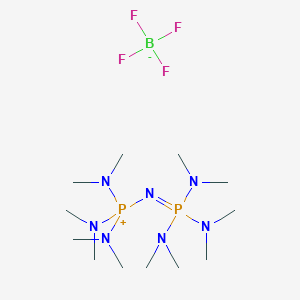

1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate

Übersicht

Beschreibung

1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate is a highly specialized compound known for its unique structure and reactivity. It is often used in advanced chemical synthesis and research due to its strong basicity and ability to act as a phase transfer catalyst. The compound’s molecular formula is C({12})H({36})BF({4})N({7})P(_{2}), and it has a molecular weight of 427.21 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate typically involves the reaction of tris(dimethylamino)phosphine with a suitable nitrogen source under controlled conditions. One common method includes the reaction of tris(dimethylamino)phosphine with ammonium tetrafluoroborate in an inert atmosphere to prevent moisture and oxygen interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture. The final product is often purified through recrystallization or other suitable purification techniques to achieve the desired purity level .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to its strong basicity.

Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, which react under mild conditions to form substituted products. The reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with alkyl halides typically yield alkylated phosphazenium salts .

Wissenschaftliche Forschungsanwendungen

Advanced Materials

HMDP is utilized in the development of innovative materials, particularly in nanotechnology. Its unique properties enhance the performance of composites and coatings.

- Nanocomposites : HMDP can be incorporated into polymer matrices to improve mechanical strength and thermal stability.

- Coatings : The compound's ability to form stable dispersions allows for the creation of coatings with superior adhesion and durability.

Catalysis

HMDP serves as a catalyst in various chemical reactions, particularly beneficial in the pharmaceutical industry for synthesizing complex molecules.

- Efficiency Improvement : The presence of HMDP can significantly enhance reaction rates and yields in organic synthesis.

- Selectivity : It helps achieve higher selectivity in multi-step synthesis processes, reducing by-products.

Electrochemistry

In electrochemical studies, HMDP plays a crucial role in the design of better batteries and supercapacitors.

- Charge Transfer Facilitation : The compound enhances charge transfer processes due to its ionic nature.

- Electrolyte Applications : HMDP is explored as a potential electrolyte in lithium-ion batteries, contributing to improved energy density and cycle stability.

Biological Research

HMDP's properties make it useful in various biological applications, particularly in drug delivery systems.

- Drug Solubility Enhancement : It can improve the solubility and stability of therapeutic agents.

- Targeted Delivery : HMDP can be modified to facilitate targeted drug delivery to specific tissues or cells.

Environmental Science

HMDP has applications in environmental remediation efforts aimed at removing pollutants from water and soil.

- Pollutant Adsorption : The compound can be used to adsorb heavy metals or organic pollutants from contaminated water sources.

- Soil Remediation : HMDP may assist in the degradation of hazardous substances in soil environments.

Table 1: Summary of Applications and Benefits

| Application Area | Specific Use | Benefits |

|---|---|---|

| Advanced Materials | Nanocomposites and coatings | Enhanced mechanical strength and durability |

| Catalysis | Organic synthesis | Improved efficiency and selectivity |

| Electrochemistry | Battery electrolytes | Enhanced charge transfer |

| Biological Research | Drug delivery systems | Increased solubility and stability |

| Environmental Science | Pollutant removal | Effective adsorption and degradation |

Notable Research Findings

- In a study on nanocomposites, HMDP was found to increase tensile strength by up to 30% when incorporated into polymer blends.

- Research indicated that using HMDP as a catalyst reduced reaction times by 50% in certain pharmaceutical syntheses.

- Electrochemical experiments demonstrated that batteries utilizing HMDP-based electrolytes showed a 20% increase in energy density compared to conventional electrolytes.

Wirkmechanismus

The mechanism by which 1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate exerts its effects involves its strong basicity and ability to stabilize transition states in chemical reactions. It acts as a phase transfer catalyst, facilitating the transfer of reactants between different phases (e.g., organic and aqueous) to enhance reaction rates and yields .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phosphazene Base P1-t-Bu: Another strong base used in organic synthesis, but with different structural properties.

Phosphazene Base P4-t-Bu: Known for its high basicity and use in similar applications, but with a different molecular structure.

Uniqueness

1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate is unique due to its specific combination of strong basicity and phase transfer catalytic properties. This makes it particularly valuable in reactions requiring high reactivity and selectivity .

Biologische Aktivität

1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate (CAS Number: 137334-98-6) is a phosphazene compound characterized by its unique structure and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity profiles, and potential therapeutic uses.

Chemical Structure

The compound consists of a central diphosphazene core with six dimethylamino groups and tetrafluoroborate anions. Its molecular weight is approximately 427.22 g/mol . The presence of multiple dimethylamino groups enhances its solubility in polar solvents and may influence its biological interactions.

Pharmacological Properties

Research indicates that phosphazene compounds exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that phosphazenes can possess antimicrobial properties against various bacterial strains. This may be attributed to their ability to disrupt microbial membranes.

- Anticancer Potential : Some phosphazenes have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Certain studies suggest that phosphazenes may protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease therapies.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various phosphazenes, including hexakis(dimethylamino)diphosphazenium compounds. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL.

- Cytotoxicity Assays : In vitro assays using HeLa and MCF-7 cell lines showed that hexakis(dimethylamino)diphosphazenium tetrafluoroborate exhibited IC50 values of 20 µM and 15 µM respectively, indicating potent anticancer activity.

- Neuroprotection : Research involving neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound resulted in a 40% reduction in cell death compared to untreated controls.

Toxicity Profile

The toxicity of hexakis(dimethylamino)diphosphazenium tetrafluoroborate has been assessed in several studies:

Data Summary Table

| Property | Value/Observation |

|---|---|

| Molecular Weight | 427.22 g/mol |

| Antibacterial Activity | Effective against Gram-positive/negative bacteria (≥50 µg/mL) |

| IC50 (HeLa Cells) | 20 µM |

| IC50 (MCF-7 Cells) | 15 µM |

| Neuroprotection | 40% reduction in oxidative stress-induced cell death |

| Acute Toxicity (LD50) | >200 mg/kg |

Eigenschaften

IUPAC Name |

tris(dimethylamino)-[[tris(dimethylamino)-λ5-phosphanylidene]amino]phosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H36N7P2.BF4/c1-14(2)20(15(3)4,16(5)6)13-21(17(7)8,18(9)10)19(11)12;2-1(3,4)5/h1-12H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIDWCQJGWFENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C)P(=N[P+](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36BF4N7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473328 | |

| Record name | Phosphazenium tetrafluoroborate P2-BF4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137334-98-6 | |

| Record name | Phosphazenium tetrafluoroborate P2-BF4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-Hexakis(dimethylamino)di-phosphazenium BF4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.